3,4-dihydro-1H-isochromen-1-ylmethanol

Übersicht

Beschreibung

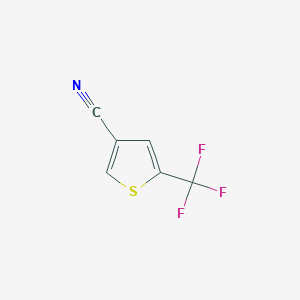

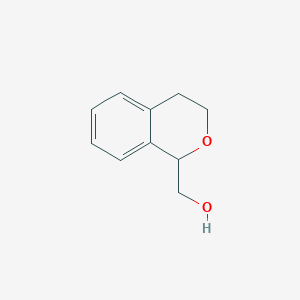

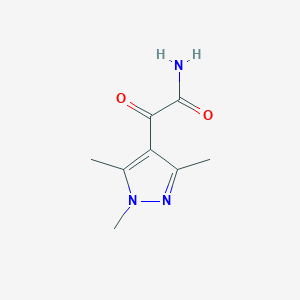

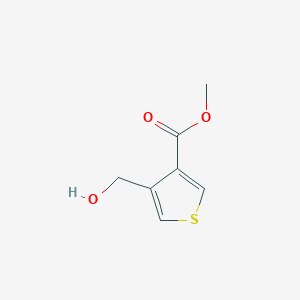

3,4-dihydro-1H-isochromen-1-ylmethanol, also known as isochroman-3-ylmethanol, is a chemical compound with the molecular formula C10H12O2 . It has a molecular weight of 164.2 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12O2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10-11H,5-7H2 . This indicates that the molecule contains a isochroman ring with a methanol group attached.Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Polymers from Renewable Resources

Research into 1,4:3,6-dianhydrohexitols (e.g., isosorbide) focuses on their use in polymers, highlighting their potential due to rigidity, chirality, non-toxicity, and renewable sourcing. These materials are essential for creating high glass transition temperature polymers with good thermomechanical resistance, specific optical properties due to their chiral nature, and biodegradable polymers. Isosorbide, in particular, has emerged in industrial applications, pointing towards a shift from petroleum-derived monomers towards more sustainable alternatives (Fenouillot et al., 2010).

Synthetic Relevance of Derivatives

3,4-Dihydro-2(1H)-pyridones and their derivatives are noted for their biological activity and importance as synthetic precursors for various bioactive compounds. These structures serve as building blocks for synthesizing compounds with activities ranging from vasorelaxant to antitumor. Their versatility in synthesis and significant potential in medicinal chemistry emphasize the importance of such derivatives in developing new therapeutic agents (Chalán-Gualán et al., 2022).

Green Chemistry Contributions

The development of synthetic methodologies that reduce or eliminate the use of solvent is a significant contribution to green chemistry. Derivatives of "3,4-dihydro-1H-isochromen-1-ylmethanol" are involved in reactions that can be performed solvent-free, thereby reducing environmental impact and advancing the principles of green chemistry. This approach not only minimizes waste but also enhances the efficiency of chemical processes (Chalán-Gualán et al., 2022).

Biomedical Applications

Bio-inspired adhesive materials such as chitosan-catechol conjugates demonstrate the potential of "this compound" derivatives in biomedical applications. These materials show excellent hemostatic ability and tissue adhesion, pointing towards their future use in wound healing, tissue sealants, and other medical devices. The inspiration from mussel adhesive proteins and the incorporation of catechol functionality into polymers like chitosan highlight the innovative approach to developing new biomedical materials (Ryu et al., 2015).

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-isochromen-1-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10-11H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTGUAIAPXPCQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B3390279.png)

![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3390296.png)

![tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3390308.png)

![Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3390320.png)

![7-Isocyanato-2,3-dihydrobenzo[b]furan](/img/structure/B3390326.png)

![Bicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B3390331.png)